Technical Documentation Center

N-benzyl-2-(4-fluorophenyl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-benzyl-2-(4-fluorophenyl)acetamide

Core Science & Biosynthesis

Foundational

N-benzyl-2-(4-fluorophenyl)acetamide chemical structure and physical properties

N-benzyl-2-(4-fluorophenyl)acetamide: Structural Causality, Direct Synthesis, and Pharmacological Applications Executive Summary N-benzyl-2-(4-fluorophenyl)acetamide is a highly versatile active pharmaceutical intermedia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

N-benzyl-2-(4-fluorophenyl)acetamide: Structural Causality, Direct Synthesis, and Pharmacological Applications

Executive Summary

N-benzyl-2-(4-fluorophenyl)acetamide is a highly versatile active pharmaceutical intermediate (API) and structural building block in medicinal chemistry. Characterized by a robust amide linkage flanked by a lipophilic benzyl group and a metabolically stable 4-fluorophenyl moiety, this compound serves as a critical scaffold for central nervous system (CNS) agents and targeted oncology therapeutics. This technical whitepaper explores the physicochemical properties, structural causality, and field-proven synthetic methodologies for this compound, emphasizing green-chemistry direct amidation protocols that eliminate the need for stoichiometric coupling reagents.

Chemical Structure & Physicochemical Properties

The molecular architecture of N-benzyl-2-(4-fluorophenyl)acetamide is deliberately designed to balance lipophilicity, hydrogen bonding capacity, and metabolic stability.

  • The Amide Bond : Acts as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating strong target-protein interactions while maintaining high chemical stability against physiological hydrolysis.

  • The 4-Fluoro Substitution : Fluorine is a classic bioisostere for hydrogen. Due to its high electronegativity and strong C-F bond, placing a fluorine atom at the para-position of the phenyl ring effectively blocks cytochrome P450-mediated aromatic oxidation. This strategic substitution increases the pharmacokinetic half-life of the compound without adding significant steric bulk[1].

Quantitative Physicochemical Data

The following table summarizes the core quantitative properties of the compound, essential for downstream formulation and pharmacokinetic modeling[2].

PropertyValue
Chemical Name N-benzyl-2-(4-fluorophenyl)acetamide
Molecular Formula C15H14FNO
Molecular Weight 243.28 g/mol
Appearance Off-white crystalline solid
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 2 (Amide C=O, Fluorine)
Rotatable Bonds 4
Solubility Profile Soluble in DCM, Toluene, DMSO; Insoluble in H₂O

Synthetic Methodologies: Direct Thermal Amidation

Traditional amide bond formation relies heavily on coupling agents (e.g., EDC, HATU, BOP), which generate massive amounts of stoichiometric waste (such as urea byproducts). To adhere to modern atom-economy standards, recent advancements utilize direct thermal or catalytic condensation of unactivated carboxylic acids and amines[3].

Causality & Mechanistic Rationale

Direct coupling of 4-fluorophenylacetic acid and benzylamine is traditionally hindered by the immediate formation of a stable, unreactive ammonium carboxylate salt. However, by applying sustained thermal energy (110 °C) in a non-polar solvent (toluene), the activation energy barrier for dehydration is overcome[3]. According to Le Chatelier’s principle, the continuous azeotropic removal of the sole byproduct—water—shifts the thermodynamic equilibrium entirely toward the amide product[3].

Self-Validating Experimental Protocol

The following step-by-step methodology yields high-purity product without the need for complex aqueous workups[4].

  • Reagent Preparation : To an oven-dried reaction vessel, add exactly equimolar amounts of 4-fluorophenylacetic acid (0.308 g, 2.0 mmol) and benzylamine (0.22 mL, 2.0 mmol). Validation: Maintaining a strict 1:1 molar ratio prevents the carryover of unreacted starting materials, simplifying the final purification step[4].

  • Solvation : Suspend the reactants in 1.0 mL of anhydrous toluene.

  • Thermal Condensation : Seal the vessel (or equip with a Dean-Stark trap for larger-scale azeotropic water removal) and heat the mixture at reflux (110 °C) for 22 hours[3].

  • Solvent Evaporation : Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator[4].

  • Purification : Pass the crude off-white residue through a short pad of silica gel. Elute with a solvent system of dichloromethane and methanol (e.g., 95:5 ratio) to remove any trace polar impurities.

  • Isolation : Concentrate the eluent in vacuo to recover N-(benzyl)-4-fluorophenylacetamide as an off-white solid. Expected Yield: ~0.435 g (90% theoretical yield)[4].

Experimental Workflow Visualization

SynthesisWorkflow Start Reactants: 4-Fluorophenylacetic Acid + Benzylamine Reaction Direct Amidation (Toluene, 110°C, 22h) Start->Reaction Equimolar (2.0 mmol) WaterRemoval Azeotropic Water Removal (Dean-Stark Trap) Reaction->WaterRemoval Drive equilibrium Cooling Cooling & Evaporation (Rotary Evaporator) WaterRemoval->Cooling Completion Purification Silica Gel Filtration (DCM/MeOH Elution) Cooling->Purification Crude residue Product N-benzyl-2-(4-fluorophenyl)acetamide (90% Yield, Solid) Purification->Product Isolation

Figure 1: Direct thermal synthesis workflow for N-benzyl-2-(4-fluorophenyl)acetamide.

Analytical Characterization

Verification of the amide bond formation is achieved through standard spectroscopic techniques. The absence of the broad carboxylic acid OH stretch and the appearance of specific NMR shifts validate the structural integrity[4]:

  • ¹H NMR (300 MHz, CDCl₃ / DMSO-d₆) : The benzylic protons (PhCH₂NH) typically appear as a distinct doublet at ~4.3–4.7 ppm due to coupling with the adjacent amide proton. The acetyl methylene protons (C(O)CH₂Ph) present as a singlet at ~3.5 ppm. The amide NH proton manifests as a broad singlet around 8.0–8.5 ppm[4].

  • Mass Spectrometry : ESI-MS analysis yields a protonated molecular ion[M+H]⁺ at m/z 244.11, confirming the molecular weight of the coupled product[4].

Applications in Drug Discovery

The N-benzyl-2-(4-fluorophenyl)acetamide motif is not merely a synthetic endpoint; it is a highly privileged scaffold in modern pharmacology.

  • Sigma-1 (σ1) Receptor Modulation : Phenylacetamide derivatives are recognized as potent and highly selective ligands for σ1 receptors[1]. These receptors are implicated in various neurological disorders and tumor cell proliferation. The inclusion of the para-fluoro group enhances the molecule's lipophilicity, ensuring superior blood-brain barrier (BBB) penetration while protecting the core from rapid enzymatic degradation[1].

  • Receptor Tyrosine Kinase (RTK) Inhibitors : In oncology, fluorophenylacetamide intermediates are utilized to synthesize complex cyclopropane amides and ureas that act as c-MET kinase inhibitors[5]. Because c-MET activation drives tumor invasiveness and metastasis, the robust amide linkage and metabolic stability provided by the fluorinated phenyl ring are critical for maintaining the therapeutic efficacy of these anti-cancer agents in vivo[5].

References

  • [4] Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2012). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications (RSC Publishing). URL:[Link]

  • [1] Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Allen, C. L. (2012). Catalytic Approaches to the Synthesis of Amide Bonds. University of Bath Research Portal. URL:[Link]

  • [5] WO2010051373A1 - Cyclopropane amides and analogs exhibiting anti-cancer and anti-proliferative activities. Google Patents. URL:

  • [2] CAS Index 3467 - N-benzyl-2-(4-fluorophenyl)acetamide Properties. ChemBK Chemical Database. URL:[Link]

  • [3] Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2012). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 48(5), 666-668. URL:[Link]

Sources

Exploratory

A Strategic Approach to Unveiling the Therapeutic Potential of N-benzyl-2-(4-fluorophenyl)acetamide: A Preliminary Biological Activity Screening Guide

Foreword: Charting the Unexplored Territory of a Novel Acetamide Derivative In the landscape of drug discovery, the acetamide scaffold represents a versatile and privileged structure, with derivatives exhibiting a wide s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Unexplored Territory of a Novel Acetamide Derivative

In the landscape of drug discovery, the acetamide scaffold represents a versatile and privileged structure, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This guide outlines a comprehensive and logically tiered strategy for the preliminary biological activity screening of a novel compound, N-benzyl-2-(4-fluorophenyl)acetamide. To date, the specific biological profile of this molecule remains uncharacterized in publicly accessible literature. Therefore, this document serves as a robust framework for researchers, scientists, and drug development professionals to systematically investigate its therapeutic potential.

Our approach is grounded in a hypothesis-driven selection of assays, prioritizing the exploration of activities commonly associated with the acetamide pharmacophore. We will detail a multi-faceted screening cascade, commencing with fundamental cytotoxicity assessments and progressing to more specific in vitro and in vivo models for anticonvulsant, analgesic, anti-inflammatory, and antimicrobial activities. The causality behind each experimental choice is elucidated, ensuring a scientifically rigorous and efficient investigation. Every protocol described herein is designed to be a self-validating system, incorporating appropriate controls and reference standards to ensure the generation of reliable and reproducible data.

This guide is structured to empower researchers with not only the "how" but also the "why," fostering a deeper understanding of the experimental design and its implications for drug development.

Foundational Assessment: Cytotoxicity and General Toxicity Screening

Before embarking on specific activity screens, it is imperative to establish the cytotoxicity profile of N-benzyl-2-(4-fluorophenyl)acetamide. This initial step is crucial for determining the appropriate concentration range for subsequent in vitro assays and for providing an early indication of the compound's safety profile.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1] It is a rapid and sensitive method to determine the cytotoxic potential of a compound against a panel of relevant cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Select a panel of human cell lines. For a broad initial screen, this should include a normal cell line (e.g., human dermal fibroblasts) and a selection of cancer cell lines from different tissues (e.g., HepG2 - liver, MCF-7 - breast, A549 - lung).[3]

    • Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of N-benzyl-2-(4-fluorophenyl)acetamide in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Prepare a series of dilutions of the compound in the cell culture medium.

  • Assay Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Remove the medium and treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).[1] Include a positive control (e.g., Doxorubicin).

    • Incubate the plates for 24-48 hours.

    • Add MTT solution to each well and incubate for a further 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates higher cytotoxic potency.[1]

Data Presentation: Illustrative IC50 Values

Cell LineCompoundIC50 (µM) [Illustrative]
Normal FibroblastsN-benzyl-2-(4-fluorophenyl)acetamide>100
HepG2 (Liver Cancer)N-benzyl-2-(4-fluorophenyl)acetamide45.2
MCF-7 (Breast Cancer)N-benzyl-2-(4-fluorophenyl)acetamide68.7
A549 (Lung Cancer)N-benzyl-2-(4-fluorophenyl)acetamide82.1
HepG2 (Liver Cancer)Doxorubicin (Positive Control)5.8

Neurological Activity Screening: A Focus on Anticonvulsant Potential

Given that some acetamide derivatives exhibit activity in the central nervous system, a preliminary screen for anticonvulsant properties is warranted. A tiered approach, starting with a high-throughput in vivo model and progressing to more specific rodent models, is recommended.

High-Throughput In Vivo Screen: PTZ-Induced Seizures in Zebrafish Larvae

The pentylenetetrazole (PTZ)-induced seizure model in zebrafish larvae is a well-established and efficient method for the initial screening of potential anticonvulsant compounds.[4]

Experimental Workflow: Zebrafish Anticonvulsant Screening

G cluster_0 Preparation cluster_1 Treatment cluster_2 Induction & Observation cluster_3 Data Analysis Zebrafish Zebrafish Larvae (7 dpf) Plate 96-well Plate Zebrafish->Plate Compound N-benzyl-2-(4-fluorophenyl)acetamide (Varying Concentrations) Compound->Plate PTZ PTZ Solution Tracking Automated Tracking System PTZ->Tracking Seizure Induction Plate->PTZ Co-incubation Analysis Locomotor Activity Analysis Tracking->Analysis G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Compound N-benzyl-2-(4-fluorophenyl)acetamide (Serial Dilutions) Plate 96-well Microplate Compound->Plate Microbes Bacterial & Fungal Strains Microbes->Plate Media Broth Media Media->Plate Reader Microplate Reader Plate->Reader Incubate & Read OD Visual Visual Inspection Plate->Visual Check for Turbidity

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution

  • Microorganism Panel: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).

  • Compound Preparation: Prepare two-fold serial dilutions of the test compound in a 96-well microplate containing appropriate broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [1] Data Presentation: Illustrative MIC Values

MicroorganismCompoundMIC (µg/mL) [Illustrative]
Staphylococcus aureusN-benzyl-2-(4-fluorophenyl)acetamide32
Escherichia coliN-benzyl-2-(4-fluorophenyl)acetamide64
Pseudomonas aeruginosaN-benzyl-2-(4-fluorophenyl)acetamide>128
Candida albicansN-benzyl-2-(4-fluorophenyl)acetamide16
Ciprofloxacin (Control)S. aureus0.5
Fluconazole (Control)C. albicans1

Concluding Remarks and Future Directions

The preliminary biological activity screening of N-benzyl-2-(4-fluorophenyl)acetamide, as outlined in this guide, provides a systematic and resource-efficient pathway to elucidate its potential therapeutic value. The data generated from these assays will form a critical foundation for subsequent hit-to-lead optimization, mechanism of action studies, and more extensive preclinical development. It is through such a rigorous and multi-faceted screening approach that the true potential of novel chemical entities can be unlocked, paving the way for the development of next-generation therapeutics.

References

  • A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers - Benchchem.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC.
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
  • An integrated in vitro human iPSCs-derived neuron and in vivo animal approach for preclinical screening of anti-seizure compounds - PMC.
  • In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC.
  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines - International Journal of Pharmaceutical Sciences Review and Research.
  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods | Request PDF - ResearchGate.
  • Analgesic and antiinflammatory activity a comprehensive review on invitro and in vivo screening methods - | International Journal of Innovative Science and Research Technology.
  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods | Semantic Scholar.
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC.

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for N-benzyl-2-(4-fluorophenyl)acetamide

Strategic Rationale & Synthetic Design The formation of amide bonds is a cornerstone of modern medicinal chemistry and drug development. When synthesizing N-benzyl-2-(4-fluorophenyl)acetamide —a structural motif common i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Synthetic Design

The formation of amide bonds is a cornerstone of modern medicinal chemistry and drug development. When synthesizing N-benzyl-2-(4-fluorophenyl)acetamide —a structural motif common in CNS-active agents and enzyme inhibitors—chemists must choose a method that balances yield, safety, and scalability.

While classical Schotten-Baumann conditions (using acyl chlorides) are effective, they require harsh reagents like thionyl chloride or oxalyl chloride, which can be incompatible with sensitive functional groups. Therefore, this protocol utilizes a milder, highly reliable carbodiimide-mediated coupling strategy using EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) [1]. This approach allows for ambient-temperature amidation with excellent atom economy and a streamlined, self-validating aqueous workup.

Mechanistic Causality: The "Why" Behind the Reagents

As a self-validating system, every reagent in this protocol serves a specific, mechanistic purpose to drive the reaction forward while suppressing side products [2].

  • EDC·HCl (Activation): EDC activates the 4-fluorophenylacetic acid to form a highly reactive O-acylisourea intermediate. Unlike DCC (N,N'-Dicyclohexylcarbodiimide), EDC and its urea byproduct are highly water-soluble, allowing them to be completely removed during aqueous acidic washes.

  • HOBt (Trapping & Stabilization): The O-acylisourea intermediate is unstable and prone to an irreversible intramolecular rearrangement into a dead-end N-acylurea. HOBt acts as an aggressive nucleophile that rapidly traps the O-acylisourea, forming an OBt-active ester . This ester is stable against rearrangement but remains highly reactive toward the incoming benzylamine nucleophile.

  • DIPEA (Deprotonation): N,N-Diisopropylethylamine is a non-nucleophilic base that ensures the carboxylic acid and HOBt remain deprotonated and active, while preventing the amine hydrochloride salt from stalling the reaction.

Mechanism Acid 4-Fluorophenylacetic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation EDC EDC·HCl EDC->O_Acyl OBt_Ester OBt-Active Ester O_Acyl->OBt_Ester Trapping Urea EDC-Urea Byproduct O_Acyl->Urea Urea Displacement HOBt HOBt HOBt->OBt_Ester Product N-benzyl-2-(4-fluorophenyl)acetamide OBt_Ester->Product Aminolysis Regen_HOBt Regenerated HOBt OBt_Ester->Regen_HOBt HOBt Release Amine Benzylamine Amine->Product

Figure 1: Mechanistic logical relationship of EDC/HOBt amide bond formation.

Quantitative Data & Materials

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Fluorophenylacetic acid 154.141.01.54 g (10.0 mmol)Limiting Reagent
Benzylamine 107.151.11.20 mL (11.0 mmol)Nucleophile
EDC·HCl 191.701.22.30 g (12.0 mmol)Coupling Agent
HOBt (anhydrous) 135.131.21.62 g (12.0 mmol)Nucleophilic Additive
DIPEA 129.242.54.35 mL (25.0 mmol)Non-nucleophilic Base
Dichloromethane (DCM) 84.93N/A50 mLReaction Solvent

Expert Note on HOBt: HOBt is frequently distributed commercially as a hydrate (~12% water by weight) to desensitize its explosive potential. If utilizing HOBt·H₂O (MW 153.14 g/mol ), adjust the mass to 1.84 g to maintain the 1.2 molar equivalents. The minor introduction of water will not significantly hinder the EDC coupling in DCM.

Experimental Workflow

Workflow Step1 1. Preparation Dissolve Acid + HOBt in DCM Step2 2. Activation Add EDC at 0°C Stir 20 min Step1->Step2 Step3 3. Coupling Add Amine + DIPEA Stir RT 12h Step2->Step3 Step4 4. Workup Acid/Base Aqueous Extractions Step3->Step4 Step5 5. Isolation Dry, Concentrate & Crystallize Step4->Step5

Figure 2: Step-by-step experimental workflow for the amide coupling protocol.

Step-by-Step Synthesis Protocol

Phase 1: Reagent Assembly & Solvation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 4-fluorophenylacetic acid (1.54 g, 10.0 mmol) and HOBt (1.62 g, 12.0 mmol).

  • Solvation: Suspend the solid reagents in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Deprotonation: Inject DIPEA (4.35 mL, 25.0 mmol) via syringe. The suspension will transition into a clear, homogeneous solution as the base deprotonates the carboxylic acid and HOBt.

Phase 2: Thermal Control & Activation
  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 5 minutes.

  • Activation: Add EDC·HCl (2.30 g, 12.0 mmol) portion-wise over 5 minutes.

    • Causality: The addition of EDC is highly exothermic. Maintaining the reaction at 0 °C suppresses the thermal degradation of the O-acylisourea and prevents its rearrangement into the inactive N-acylurea byproduct [3].

  • Esterification: Stir the mixture at 0 °C for 20 minutes to ensure complete conversion of the acid to the OBt-active ester.

Phase 3: Nucleophilic Amidation
  • Amine Addition: Add benzylamine (1.20 mL, 11.0 mmol) dropwise over 5 minutes.

  • Propagation: Remove the ice-water bath. Allow the reaction to warm naturally to ambient room temperature (20–25 °C). Stir vigorously for 12 hours.

    • Quality Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (2:1) eluent. The reaction is complete when the UV-active starting material spot (acid) is fully consumed, replaced by a less polar product spot.

Phase 4: Self-Validating Workup & Isolation

This biphasic extraction acts as a self-validating purification system. If executed correctly, chromatography is rarely required.

  • Dilution: Transfer the crude reaction mixture to a 250 mL separatory funnel and dilute with an additional 50 mL of DCM.

  • Acid Wash (Removes Bases): Wash the organic layer with 1 M aqueous HCl (2 × 50 mL).

    • Validation: This step definitively protonates and extracts unreacted benzylamine, DIPEA, and the water-soluble EDC-urea byproduct into the aqueous phase.

  • Base Wash (Removes Acids): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL).

    • Validation: This neutralizes any residual HCl and deprotonates unreacted 4-fluorophenylacetic acid and regenerated HOBt, pulling them into the aqueous layer. The visual cessation of CO₂ gas evolution (bubbling) during the second wash physically validates that all acidic impurities have been removed.

  • Brine Wash: Wash with saturated aqueous NaCl (50 mL) to pre-dry the organic layer and resolve any micro-emulsions.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄ (approx. 5 g) for 10 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, 30 °C water bath).

  • Final Yield: The product, N-benzyl-2-(4-fluorophenyl)acetamide, is obtained as an off-white to white crystalline solid. (Expected yield: 85–92%). If ultra-high purity is required for biological assays, recrystallize the crude solid from a boiling mixture of Ethyl Acetate and Hexanes (1:3 ratio).

References

  • Title: A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Organic Syntheses Procedure: Oxyma Pure-Mediated Peptide Bond Formation Source: Organic Syntheses (Org. Synth. 2012, 89, 432) URL: [Link]

Application

Application Note: Structural Elucidation of N-benzyl-2-(4-fluorophenyl)acetamide via High-Resolution 1H and 13C NMR Spectroscopy

Executive Summary N-benzyl-2-(4-fluorophenyl)acetamide is a highly versatile fluorinated building block frequently utilized in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the aromati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-2-(4-fluorophenyl)acetamide is a highly versatile fluorinated building block frequently utilized in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the aromatic scaffold not only modulates the molecule's lipophilicity and metabolic stability but also provides a built-in spectroscopic probe. Because 19F is a spin-½ nucleus with 100% natural abundance, it exhibits robust scalar coupling ( J -coupling) with both protons ( 1H ) and carbons ( 13C ).

This application note provides a comprehensive, self-validating protocol for the acquisition, processing, and interpretation of the 1H and 13C NMR spectra of N-benzyl-2-(4-fluorophenyl)acetamide. By detailing the causality behind specific experimental parameters and spectral phenomena, this guide empowers researchers to definitively verify the structural integrity and purity of this compound.

Mechanistic Principles of Fluorinated Amide NMR

The structural verification of N-benzyl-2-(4-fluorophenyl)acetamide relies on three distinct molecular regions, each presenting unique NMR characteristics:

  • The Amide Linkage (-NH-C=O): The amide proton typically appears as a broadened signal due to the quadrupolar relaxation of the adjacent 14N nucleus and chemical exchange. It acts as a critical anchor point for validating the molecular backbone.

  • The Benzylamine Moiety: The benzylic −CH2​− group is adjacent to the amide nitrogen. In non-polar, non-hydrogen-bonding solvents, chemical exchange is sufficiently slow on the NMR timescale to allow observable scalar coupling between the −CH2​− protons and the −NH− proton.

  • The 4-Fluorophenyl Ring: The presence of the fluorine atom transforms the standard para-disubstituted aromatic 1H NMR pattern into a complex AA'BB'X spin system (often simplified visually to a pseudo-AA'BB' system). More importantly, the 13C NMR spectrum will exhibit a definitive cascade of carbon-fluorine couplings ( 1J , 2J , 3J , and 4J ) that unambiguously proves the para-substitution pattern, as established by standard NMR reference data .

Experimental Design & Self-Validating Protocols

To ensure absolute trustworthiness in the analytical data, the following protocol integrates internal validation checks, adhering to ACS guidelines for spectral purity and data reporting .

Sample Preparation
  • Step 1: Accurately weigh 15–20 mg of N-benzyl-2-(4-fluorophenyl)acetamide.

  • Step 2: Dissolve the compound in 0.6 mL of high-purity deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: A concentration of ~25–30 mM is the optimal threshold. It provides sufficient signal-to-noise (S/N) for 13C acquisition within a practical timeframe while preventing concentration-dependent intermolecular hydrogen bonding that could excessively broaden the amide −NH− signal.

  • Step 3: Filter the solution through a tightly packed glass wool plug into a precision 5 mm NMR tube.

    • System Validation: Particulate matter distorts magnetic field homogeneity. Filtering ensures optimal shimming, validated by achieving a residual CHCl3​ peak width of < 1.0 Hz at half-height.

NMR Acquisition Parameters
  • Instrument: 400 MHz NMR Spectrometer equipped with a 5 mm multinuclear probe.

  • 1H NMR Setup:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds.

    • Causality: A 2.0s delay ensures complete longitudinal relaxation ( T1​ ) of all protons, which is mathematically required for accurate, quantitative integration of the aromatic vs. aliphatic regions.

    • Scans (NS): 16.

  • 13C NMR Setup:

    • Pulse Sequence: Power-gated 1H decoupling (zgpg30).

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans (NS): 512 to 1024.

    • Causality: 13C suffers from low natural abundance (1.1%) and a low gyromagnetic ratio. The high number of scans is strictly necessary to resolve the low-intensity, highly split 13C−19F doublet peaks (especially the 1JCF​ carbon, which relaxes slowly and splits its intensity across two peaks).

Self-Validation via D2​O Exchange

To unequivocally assign the amide −NH− and confirm its coupling to the benzyl −CH2​− , acquire the standard 1H spectrum first. Then, add one drop of deuterium oxide ( D2​O ) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

  • Validation Metric: The disappearance of the broad −NH− signal at ~5.75 ppm and the simultaneous collapse of the benzyl −CH2​− doublet into a sharp singlet confirms the structural connectivity of the amide linkage.

Spectral Analysis & Data Presentation

1H NMR Characterization

The proton spectrum provides immediate confirmation of the molecular ratio and the presence of the fluorine atom via heteronuclear coupling.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Amide NH5.75br s-1H −NH−
Benzyl Aromatic7.20 – 7.35m-5H Ph−H (Benzyl)
Fluorophenyl (H-2, H-6)7.18dd 3JHH​=8.5 , 4JHF​=5.4 2H Ar−H (meta to F)
Fluorophenyl (H-3, H-5)7.02app t 3JHH​≈3JHF​≈8.5 2H Ar−H (ortho to F)
Benzyl CH2​ 4.42d 3JHH​=5.8 2H −NH−CH2​−Ph
Fluorophenyl CH2​ 3.56s-2H −CH2​−CO−

Mechanistic Insight: The protons ortho to the fluorine atom (H-3, H-5) couple to both the adjacent protons and the 19F nucleus with remarkably similar coupling constants (~8.5 Hz). This coincidental overlap causes the signal to appear as an apparent triplet (app t), a classic hallmark of para-fluorinated benzenes .

13C NMR Characterization

The 13C spectrum serves as the definitive fingerprint for this molecule. The scalar coupling between carbon and fluorine propagates through the aromatic ring, creating a predictable and highly specific pattern of doublets.

Table 2: 13C NMR Spectral Data (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
Carbonyl C=O170.5s- C=O
Fluorophenyl C-4162.1d 1J=245.0 Ar−C (ipso to F)
Benzyl C-1'138.2s- Ar−C (ipso, Benzyl)
Fluorophenyl C-2, C-6130.9d 3J=8.1 Ar−C (meta to F)
Fluorophenyl C-1130.6d 4J=3.2 Ar−C (ipso to CH2​ )
Benzyl C-3', C-5'128.8s- Ar−C (meta, Benzyl)
Benzyl C-2', C-6'127.6s- Ar−C (ortho, Benzyl)
Benzyl C-4'127.5s- Ar−C (para, Benzyl)
Fluorophenyl C-3, C-5115.8d 2J=21.5 Ar−C (ortho to F)
Benzyl CH2​ 43.7s- −NH−CH2​−Ph
Fluorophenyl CH2​ 42.9s- −CH2​−CO−

Mechanistic Insight: The magnitude of the JCF​ coupling is inversely proportional to the number of bonds separating the nuclei. The massive 245 Hz 1J coupling unambiguously identifies the carbon directly attached to the fluorine, while the 21.5 Hz 2J coupling identifies the ortho carbons. If the molecule were an ortho- or meta-fluorinated isomer, this coupling cascade would shift entirely, making 13C NMR an absolute proof of regiochemistry.

Analytical Workflow Visualization

NMR_Workflow Sample Sample Preparation (Analyte in CDCl3 + TMS) Acq1H 1H NMR Acquisition (400 MHz, ns=16) Sample->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=512) Sample->Acq13C Process Data Processing (FT, Phase & Baseline Correction) Acq1H->Process Acq13C->Process Anal1H 1H Analysis (Integration, Multiplet Analysis) Process->Anal1H Anal13C 13C Analysis (C-F Coupling Extraction) Process->Anal13C Verify Structural Verification & Purity Assessment Anal1H->Verify Anal13C->Verify

Figure 1: Self-validating NMR analytical workflow for N-benzyl-2-(4-fluorophenyl)acetamide.

Conclusion

The comprehensive 1H and 13C NMR characterization of N-benzyl-2-(4-fluorophenyl)acetamide demonstrates the power of multinuclear NMR in structural elucidation. By leveraging the intrinsic 19F scalar couplings as an intramolecular probe and employing self-validating experimental techniques (such as D2​O exchange and optimized relaxation delays), researchers can achieve unambiguous verification of both the molecular connectivity and the specific regiochemistry of the fluorinated aromatic system.

References

  • Organic Chemistry Data. "NMR Spectroscopy :: 13C NMR Chemical Shifts." Hans Reich's Collection. URL:[Link]

  • American Chemical Society. "Data Requirements for Publication." The Journal of Organic Chemistry. URL:[Link]

  • National Center for Biotechnology Information. "N-(4-fluorophenyl)acetamide - Spectral Information." PubChem Database. URL:[Link]

Method

Application Note: N-benzyl-2-(4-fluorophenyl)acetamide as a Precursor in Medicinal Chemistry

Introduction & Strategic Rationale In medicinal chemistry, the rational selection of precursor molecules dictates the efficiency, scalability, and metabolic viability of the entire drug discovery pipeline. N-benzyl-2-(4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In medicinal chemistry, the rational selection of precursor molecules dictates the efficiency, scalability, and metabolic viability of the entire drug discovery pipeline. N-benzyl-2-(4-fluorophenyl)acetamide has emerged as a highly versatile building block. It serves as a critical intermediate in the synthesis of complex [1],[2], and antidotes for[3].

Rather than relying on late-stage fluorination—which often suffers from poor regioselectivity and low yields—incorporating the 4-fluorophenyl moiety at the precursor stage ensures absolute regiocontrol. The causality behind selecting this specific scaffold lies in its tripartite pharmacophore logic, detailed in the diagram below.

Pharmacophore Precursor N-benzyl-2-(4-fluorophenyl)acetamide Core Scaffold F_Atom p-Fluoro Substitution Prevents CYP450 oxidation Modulates lipophilicity Precursor->F_Atom Amide Amide Linkage H-bond donor/acceptor Chelates metal ions (e.g., Zn2+) Precursor->Amide Benzyl N-Benzyl Group Pi-Pi stacking interactions Hydrophobic pocket binding Precursor->Benzyl

Structural logic and pharmacophore contributions of the N-benzyl-2-(4-fluorophenyl)acetamide core.

Synthesis Workflows & Self-Validating Protocols

The traditional Schotten-Baumann approach relies on acyl chlorides, which are moisture-sensitive and generate corrosive HCl. Alternatively, standard peptide coupling agents (e.g., HATU, EDC) suffer from poor atom economy. To address this, we detail two optimized, green-chemistry-aligned protocols for precursor synthesis, followed by a downstream cyclization methodology.

Workflow A 4-Fluorophenylacetic Acid + Benzylamine B Catalytic Amidation (ZrCl4 or CDI) A->B C N-benzyl-2-(4-fluorophenyl)acetamide B->C D Bischler-Napieralski Cyclization C->D E Fluorinated Isoquinoline APIs D->E

Workflow from raw materials to fluorinated isoquinoline APIs via amidation and cyclization.

Protocol A: ZrCl₄-Catalyzed Direct Amidation (High Atom Economy)

Causality: The of unactivated carboxylic acids with amines typically requires temperatures exceeding 180 °C to overcome stable ammonium carboxylate salt formation[4]. The addition of 5 mol% ZrCl₄ circumvents this by acting as a highly oxophilic Lewis acid. It activates the carboxylate towards nucleophilic attack by benzylamine while remaining tolerant to the water byproduct[5].

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction tube, add 4-fluorophenylacetic acid (1.54 g, 10.0 mmol) and benzylamine (1.09 mL, 10.0 mmol).

  • Catalyst Addition: Add ZrCl₄ (116 mg, 5 mol%) followed by anhydrous toluene (5.0 mL).

  • Reaction: Seal the tube and heat at reflux (110 °C) for 4 to 22 hours.

  • Workup: Allow the mixture to cool to room temperature. Remove the toluene in vacuo on a rotary evaporator.

  • Purification: Recrystallize the crude off-white solid from hot ethanol or filter through a short pad of silica (eluting with 95:5 dichloromethane:methanol).

Self-Validation System:

  • In-Process: Monitor via TLC (eluent: 1:1 hexane/ethyl acetate). The disappearance of the highly polar, streaking carboxylic acid spot and the emergence of a distinct, UV-active amide spot (Rf ~0.4) confirms conversion.

  • Post-Process: Conduct ¹H NMR (DMSO-d₆). The protocol is validated by the presence of a diagnostic methylene singlet at δ 3.46 ppm (CH₂C(O)) and a doublet at δ 4.25 ppm for the benzyl CH₂, confirming successful amide bond formation.

Protocol B: CDI-Mediated Amidation in Aqueous/Organic Media

Causality: When Lewis acids are incompatible with downstream functional groups, 1,1′-carbonyldiimidazole (CDI) offers a robust alternative. CDI activates the acid by forming an acyl imidazole intermediate. Utilizing an (e.g., MeCN/H₂O) improves substrate solubility and ensures the imidazole byproduct remains in the aqueous phase during extraction[6].

Step-by-Step Methodology:

  • Activation: Dissolve 4-fluorophenylacetic acid (1.0 eq) in MeCN (0.2 M). Add CDI (1.1 eq) portion-wise at room temperature.

  • Coupling: After 30 minutes, add benzylamine (1.0 eq) and DIPEA (2.0 eq). Stir at ambient temperature for 1 hour.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

Self-Validation System:

  • In-Process: The activation step must produce visible effervescence (CO₂ gas evolution). The cessation of bubbling serves as a kinetic indicator that the acyl imidazole intermediate has fully formed.

Protocol C: Downstream Bischler-Napieralski Cyclization

Causality: N-benzyl-2-(4-fluorophenyl)acetamide is a prime candidate for cyclodehydration to form 1-(4-fluorobenzyl)-3,4-dihydroisoquinolines. Phosphorus oxychloride (POCl₃) acts as the dehydrating agent, converting the amide into a highly electrophilic nitrilium ion, which subsequently undergoes electrophilic aromatic substitution into the benzyl ring.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the synthesized amide (1.0 eq) in anhydrous toluene (0.1 M). Add POCl₃ (3.0 eq). (Note: If the benzyl ring lacks electron-donating groups, the addition of P₂O₅ may be required to drive the reaction).

  • Cyclization: Heat the mixture to reflux for 12–24 hours under an inert atmosphere.

  • Quenching: Cool the reaction to 0 °C and carefully quench with ice water. Basify the aqueous layer to pH 10 using 20% NaOH (aq).

  • Extraction: Extract the resulting free base with dichloromethane, dry, and concentrate to yield the dihydroisoquinoline derivative.

Self-Validation System:

  • In-Process: A distinct color change to deep yellow/orange occurs upon heating, indicating the formation of the nitrilium intermediate.

  • Post-Process: LC-MS analysis must show the [M+H]⁺ ion of the cyclized product, corresponding to a precise mass loss of 18 Da (H₂O) from the precursor amide.

Quantitative Data Summaries

Table 1: Comparison of Amidation Strategies for Precursor Synthesis

Amidation StrategyReagentsCatalyst / PromoterSolventTempTimeTypical YieldGreen Metric / Atom Economy
Lewis Acid Catalysis 4-Fluorophenylacetic acid, BenzylamineZrCl₄ (5 mol%)Toluene110 °C4–22 h~90%High (Water is the only byproduct)
Carbodiimide Coupling 4-Fluorophenylacetic acid, BenzylamineCDI (1.1 eq), DIPEA (2.0 eq)MeCN / H₂O25 °C1–2 h>85%Moderate (Generates imidazole and CO₂)
Thermal (Uncatalyzed) 4-Fluorophenylacetic acid, BenzylamineNoneToluene110 °C24–48 hVariableHigh (Requires high energy input)

Table 2: Physicochemical & Spectral Properties of N-benzyl-2-(4-fluorophenyl)acetamide

Property / AnalysisValue / Observation
Molecular Formula C₁₅H₁₄FNO
Molecular Weight 243.28 g/mol
Appearance Off-white solid
¹H NMR (DMSO-d₆, 300 MHz) δ 3.46 (2H, s, CH₂C(O)), 4.25 (2H, d, benzyl-CH₂)
Target Applications Isoquinoline alkaloids, Anthrax LFIs, GSK3 inhibitors

Sources

Application

Cell viability assay protocols using N-benzyl-2-(4-fluorophenyl)acetamide

Preclinical Cell Viability Evaluation of N-benzyl-2-(4-fluorophenyl)acetamide: Mechanistic Insights and High-Throughput Assay Protocols Executive Summary N-benzyl-2-(4-fluorophenyl)acetamide (N-BFA) represents a class of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Cell Viability Evaluation of N-benzyl-2-(4-fluorophenyl)acetamide: Mechanistic Insights and High-Throughput Assay Protocols

Executive Summary

N-benzyl-2-(4-fluorophenyl)acetamide (N-BFA) represents a class of fluorinated acetamide scaffolds frequently utilized as intermediates and active pharmacophores in medicinal chemistry and high-throughput screening (HTS) libraries[1]. The introduction of a fluorine atom enhances the molecule's lipophilicity and metabolic stability, which are highly desirable traits in drug development. However, these same physicochemical properties complicate in vitro cytotoxicity evaluations. Highly lipophilic compounds are prone to aqueous precipitation and can exhibit non-specific assay interference.

To establish a definitive cytotoxicity profile for N-BFA, this application note details a self-validating, orthogonal screening strategy . By coupling an ATP-dependent luminescence assay (CellTiter-Glo) with an oxidoreductase-dependent absorbance assay (MTT), researchers can confidently decouple true biological toxicity from chemical artifacts.

Mechanistic Rationale & The Self-Validating System

In drug development, relying on a single viability assay introduces a high risk of false positives or negatives. N-BFA’s aromatic and fluorinated structure may interact unpredictably with colorimetric reagents. To build a self-validating system, we employ two distinct biochemical pathways:

  • CellTiter-Glo (CTG): Measures intracellular ATP levels via a luciferase-catalyzed reaction[2]. Because ATP plummets rapidly upon necrosis or apoptosis, this assay provides an acute, highly sensitive snapshot of cell viability[3].

  • MTT Assay: Relies on NAD(P)H-dependent cellular oxidoreductases (primarily succinate dehydrogenase in active mitochondria) to reduce the yellow tetrazolium dye to a purple formazan crystal[4].

The Causality of Orthogonality: If N-BFA acts as a mitochondrial uncoupler, it will rapidly deplete ATP (showing high toxicity in CTG) but may temporarily spike oxidoreductase activity as the cell attempts to compensate (showing false viability in MTT). Conversely, if N-BFA chemically reduces MTT without cellular intervention, the MTT assay will show false viability, but the CTG assay will reveal the true cytotoxicity. Concordance between both assays validates the compound's true IC50.

G N1 Viable Cell (Baseline State) N2 Active Mitochondria (NAD(P)H / Dehydrogenases) N1->N2 N3 Intracellular ATP Pool (Metabolic Energy) N1->N3 N4 MTT Reduction (Yellow -> Purple Formazan) N2->N4 MTT Reagent N5 Luciferase Reaction (Oxyluciferin + Light) N3->N5 CellTiter-Glo N6 Absorbance Readout (570 nm) N4->N6 N7 Luminescence Readout N5->N7

Biochemical mechanisms of MTT and CellTiter-Glo viability assays.

Experimental Design & Workflow

To ensure reproducibility, the workflow is designed for 96-well or 384-well microplate formats. Edge effects (evaporation in the outer wells) can drastically alter osmolarity and artificially concentrate the drug, leading to false toxicity[5]. Therefore, the outer perimeter of the plate must be filled with sterile PBS.

G N1 Cell Seeding (Inner Wells Only) N2 N-BFA Treatment (Serial Dilution) N1->N2 N3 Incubation (48-72h, 37°C) N2->N3 N4 Orthogonal Split N3->N4 N5 CTG Assay (Luminescence) N4->N5 N6 MTT Assay (Absorbance) N4->N6 N7 IC50 Calculation N5->N7 N6->N7

High-throughput workflow for N-BFA cell viability screening.

Detailed Step-by-Step Protocols

Compound Preparation (Addressing Lipophilicity)

Due to the fluorinated aromatic nature of N-BFA, improper solubilization will lead to compound precipitation in aqueous media, resulting in highly variable dose-response curves.

  • Stock Solution: Dissolve N-BFA powder in 100% molecular-grade DMSO to create a 10 mM master stock. Vortex and sonicate for 5 minutes to ensure complete dissolution[6].

  • Serial Dilution: Perform serial dilutions (e.g., 1:3 or 1:2) in 100% DMSO first.

  • Media Spiking: Dilute the DMSO stocks 1:200 into pre-warmed (37°C) complete culture media. Causality: Pre-warming the media prevents the lipophilic compound from crashing out due to thermal shock. This yields a final DMSO concentration of 0.5%, which is the maximum universally tolerated threshold for most cell lines before solvent toxicity occurs[6].

Protocol A: CellTiter-Glo (ATP Luminescence)

This homogeneous "add-mix-measure" protocol is ideal for suspension cells or loosely adherent cells where aspiration might cause cell loss[2].

  • Equilibration: Remove the 96-well assay plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will cause severe well-to-well luminescent variation[5].

  • Reagent Preparation: Thaw the CellTiter-Glo Buffer and lyophilized Substrate. Transfer the buffer to the substrate bottle and mix gently[5].

  • Addition: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media)[2].

  • Lysis: Place the plate on an orbital shaker at 400 rpm for 2 minutes to induce complete cellular lysis and ATP release[7].

  • Incubation: Incubate at RT for 10 minutes to stabilize the luminescent signal[5].

  • Detection: Record luminescence using a microplate reader with an integration time of 0.5 to 1 second per well.

Protocol B: MTT (Metabolic Absorbance)
  • Reagent Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) directly to the 100 µL of media in each well (final concentration 0.45 mg/mL)[8].

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 2 to 4 hours. Causality: Viable cells will internalize the MTT and reduce it to insoluble purple formazan crystals[4].

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom of the well. Add 100 µL of DMSO to each well[4].

  • Dissolution: Wrap the plate in foil (formazan is light-sensitive) and shake on an orbital shaker for 15 minutes to fully dissolve the crystals[4].

  • Detection: Measure the optical density (OD) at 570 nm. Subtract background absorbance measured at 630 nm to correct for cellular debris and plate imperfections[4].

Data Presentation & Interpretation

To accurately interpret the cytotoxicity of N-BFA, quantitative data from both assays must be synthesized. The table below demonstrates simulated validation data across three distinct cell lines.

Cell LineTissue OriginN-BFA IC50 (MTT, µM)N-BFA IC50 (CTG, µM)Assay ConcordanceInterpretation
HEK-293 Embryonic Kidney12.4 ± 1.111.8 ± 0.9HighTrue Cytotoxicity
HepG2 Liver Carcinoma45.2 ± 3.448.1 ± 2.7HighTrue Cytotoxicity (Moderate Resistance)
A549 Lung Carcinoma8.5 ± 1.2>100Low Assay Interference (N-BFA likely inhibits oxidoreductases without causing acute cell death)

Note: In the A549 cell line, the severe discordance between the MTT and CTG assays indicates that N-BFA is interfering with the metabolic reduction of the tetrazolium salt rather than causing true ATP-depleting cell death. This highlights the absolute necessity of the orthogonal approach.

Causality & Troubleshooting (Quality Control)

  • High Background in No-Cell Controls (MTT): If the media + N-BFA + MTT control turns purple, N-BFA is acting as a direct chemical reducing agent. Solution: You must abandon the MTT assay for this specific compound and rely entirely on CellTiter-Glo or a fluorescent dye like Resazurin[8].

  • High Levels of Cell Death in Vehicle Controls: This is almost always caused by DMSO toxicity. Ensure the final DMSO concentration is strictly ≤0.5%[6]. If N-BFA requires >0.5% DMSO to stay in solution, you must switch to a different vehicle (e.g., PEG400 or cyclodextrin formulations).

  • Non-Linear Cell Seeding Artifacts: For populations in log-phase growth, the amount of formazan or ATP is directly proportional to cell number[8]. However, if cells are seeded too densely, they will reach confluence before the 72-hour endpoint. Contact inhibition will downregulate metabolism, making the cells appear artificially resistant to N-BFA. Solution: Always perform a baseline cell-titration curve to ensure cells remain in the linear exponential growth phase throughout the entire assay duration[5].

References

  • "N-Benzyl-2-chloro-n-(4-fluorophenyl) acetamide" - National Analytical Corporation. URL: [Link]

  • "Cell Viability Assays - Assay Guidance Manual" - NCBI Bookshelf - NIH. URL:[Link]

  • "Applications - Eppendorf Microplates" - Eppendorf. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving overlapping peaks in N-benzyl-2-(4-fluorophenyl)acetamide NMR spectra

Technical Support Center: Resolving NMR Signal Overlap in Fluorinated Acetamides Target Molecule: N-benzyl-2-(4-fluorophenyl)acetamide Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving NMR Signal Overlap in Fluorinated Acetamides Target Molecule: N-benzyl-2-(4-fluorophenyl)acetamide

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals resolve severe spectral congestion in complex fluorinated aromatics. This guide moves beyond basic 1D 1H NMR, leveraging advanced pulse sequences and physicochemical solvent effects to isolate and assign overlapping signals definitively.

Section 1: Diagnosing the Root Cause of Spectral Congestion

In the 1H NMR spectrum of N-benzyl-2-(4-fluorophenyl)acetamide, signal overlap typically manifests in two distinct regions due to specific structural features:

  • The Aromatic Region (6.9–7.4 ppm): This narrow 0.5 ppm window contains 9 protons. The unsubstituted benzyl ring contributes 5 tightly clustered protons. The 4-fluorophenyl ring contributes an AA'BB' spin system that is further complicated by heteronuclear scalar coupling ( 3JHF​ and 4JHF​ ) to the spin-½ 19F nucleus[1]. This transforms the signals into a dense, uninterpretable multiplet.

  • The Aliphatic/Amide Region (~3.5–8.0 ppm): The acetamide CH2​ (~3.5 ppm) and benzyl CH2​ (~4.4 ppm) can be obscured by residual solvent peaks (e.g., HDO in DMSO- d6​ ) or broadened by chemical exchange with the adjacent amide NH proton.

Section 2: Troubleshooting FAQs

Q1: How do I resolve the severe multiplet congestion in the 6.9–7.4 ppm aromatic region? A1: Implement a two-tiered decoupling strategy. First, acquire a 1H{19F} heteronuclear decoupled spectrum. Because 19F is highly electronegative and displays a massive chemical shift dispersion, selectively irradiating its frequency removes the JHF​ scalar couplings from the proton spectrum[1]. This simplifies the 4-fluorophenyl ring back to a standard AA'BB' pseudo-quartet. If overlap with the benzyl protons persists, apply Pure Shift NMR (e.g., PSYCHE or Zangger-Sterk methods). Pure shift techniques utilize slice-selective refocusing pulses and weak gradients to suppress homonuclear JHH​ couplings, collapsing all remaining multiplets into distinct singlets[2],[3]. This effectively isolates each chemically distinct proton environment, increasing resolution by up to an order of magnitude[4].

Q2: The acetamide CH2​ and benzyl CH2​ peaks are obscured by solvent or exchangeable NH broadening. How can I isolate them? A2: Utilize the Aromatic Solvent-Induced Shift (ASIS) effect[5]. By switching the solvent from CDCl3​ to Benzene- d6​ , the aromatic solvent molecules preferentially align with the strong dipole moment of the amide bond[6]. The magnetic anisotropy of the benzene ring selectively shields protons at the positive end of the dipole and deshields those at the negative end[6]. This differential shifting effectively "pulls" overlapping aliphatic signals apart[7]. To resolve NH broadening, perform a D2​O exchange; this replaces the NMR-active 1H with 2H , eliminating the broad signal and any associated 3JHH​ coupling to the benzyl CH2​ .

Q3: How do I definitively assign the 4-fluorophenyl vs. unsubstituted benzyl aromatic protons when 1D methods fail? A3: Disperse the signals into a second dimension using 2D 1H−13C HSQC and HMBC. The 13C chemical shifts of the fluorinated ring will exhibit characteristic 1JCF​ (approx. 240 Hz), 2JCF​ , and 3JCF​ splittings. By identifying the carbon doublets in the 13C dimension, you can unambiguously assign the attached protons in the 1H dimension, bypassing proton-proton overlap entirely.

Section 3: Experimental Workflows & Logical Relationships

NMR_Resolution_Workflow Start Analyze Overlap in N-benzyl-2-(4-fluorophenyl)acetamide Aromatic Aromatic Region (6.9-7.4 ppm) Congestion (9 Protons) Start->Aromatic Aliphatic Aliphatic Region (~3.5, ~4.4 ppm) Solvent/NH Obscuration Start->Aliphatic F_Decouple 1H{19F} Decoupling Removes J_HF Splitting Aromatic->F_Decouple Step 1 ASIS ASIS Effect (Benzene-d6) Shifts Signals via Anisotropy Aliphatic->ASIS Solvent Masking VT_NMR D2O Exchange Resolves NH Broadening Aliphatic->VT_NMR NH Interference PureShift Pure Shift NMR (PSYCHE) Collapses J_HH to Singlets F_Decouple->PureShift Step 2 (If still overlapped) TwoD 2D HSQC/HMBC Carbon-13 Dispersion PureShift->TwoD Step 3 (For assignment)

Workflow for resolving NMR signal overlap in fluorinated acetamides.

Signal_Simplification Complex Complex AA'BB' Multiplet (4-fluorophenyl) Decoupled 1H{19F} Decoupled (Simplified AA'BB') Complex->Decoupled Remove J_HF (Heteronuclear) Pure Pure Shift 1H{19F} (Two Singlets) Decoupled->Pure Remove J_HH (Homonuclear)

Stepwise simplification of 4-fluorophenyl signals via decoupling and pure shift NMR.

Section 4: Quantitative Data Summary

The following table summarizes the anticipated chemical shift transformations when applying the troubleshooting techniques to N-benzyl-2-(4-fluorophenyl)acetamide.

Proton EnvironmentStandard 1H ( CDCl3​ ) 1H{19F} DecoupledPure Shift (PSYCHE)ASIS (Benzene- d6​ )
Amide NH ~5.80 ppm (br s)~5.80 ppm (br s)Filtered/Eliminated~5.20 ppm (br s)
Benzyl CH2​ 4.42 ppm (d, J=5.8 Hz)4.42 ppm (d, J=5.8 Hz)4.42 ppm (s)4.25 ppm (d)
Acetamide CH2​ 3.55 ppm (s)3.55 ppm (s)3.55 ppm (s)3.10 ppm (s)
4-Fluorophenyl Ar-H 6.95–7.20 ppm (m)7.02 (d), 7.15 (d)7.02 (s), 7.15 (s)6.70–6.90 ppm (m)
Benzyl Ar-H 7.22–7.35 ppm (m)7.22–7.35 ppm (m)7.25 (s), 7.30 (s), 7.33 (s)7.05–7.15 ppm (m)

Section 5: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: 1H{19F} Broadband Decoupled Acquisition

Causality: Irradiating the 19F frequency causes rapid spin transitions in the fluorine nucleus, averaging the JHF​ coupling to zero and simplifying the proton spectrum[1].

  • Probe Tuning: Ensure your NMR probe is dual-tuned for both 1H and 19F . Tune and match both channels.

  • Determine 19F Offset: Run a standard 1D 19F spectrum to find the exact resonance frequency (O2) of the 4-fluorophenyl group (typically around -115 ppm).

  • Sequence Setup: Load a proton sequence with inverse gated decoupling (e.g., zgig on Bruker systems). Input the 19F offset determined in Step 2.

  • Power Calibration: Set the 19F decoupling power (e.g., GARP or WALTZ-16) low enough to avoid sample heating but high enough to cover the multiplet bandwidth.

  • Validation Check: Inspect the resulting 1H spectrum. The 4-fluorophenyl signals must collapse into a clean, symmetric AA'BB' pattern. If asymmetry or residual splitting remains, your 19F offset is incorrect or decoupling power is too low.

Protocol B: PSYCHE Pure Shift NMR Setup

Causality: PSYCHE uses two small flip-angle swept-frequency (chirp) pulses under a field gradient to preserve only the subset of coherences that form a stimulated echo without changing frequency, effectively decoupling homonuclear spins[2],[8].

  • Parameter Initialization: Load the PSYCHE pulse sequence. Set the sweep width ( sw1​ ) for the data chunks to 50–100 Hz (e.g., 60 Hz / 0.1 ppm on a 600 MHz instrument)[9].

  • Flip Angle Calibration: Set the chirp pulse flip angle ( β ) between 10° and 30°. A lower angle increases spectral purity but decreases sensitivity[8].

  • Acquisition: Run the pseudo-2D experiment to build the pure shift interferogram[2].

  • Validation Check: Examine the residual solvent peak (e.g., CHCl3​ at 7.26 ppm). It must appear as a pristine, sharp singlet. If periodic sidebands appear, the ratio of sw2​/sw1​ is not an integer, causing discontinuities in the reconstructed FID[9],.

Protocol C: ASIS Solvent Exchange

Causality: Benzene- d6​ forms transient collision complexes with the polar amide group. The diamagnetic anisotropy of the benzene ring alters the local magnetic field, shifting protons based on their spatial relationship to the amide plane[7],[6].

  • Sample Preparation: Evaporate the original solvent ( CDCl3​ ) completely under a gentle stream of N2​ gas, followed by high vacuum for 1 hour.

  • Reconstitution: Dissolve the dried N-benzyl-2-(4-fluorophenyl)acetamide in 0.6 mL of anhydrous Benzene- d6​ .

  • Acquisition: Acquire a standard 1D 1H spectrum.

  • Validation Check: Compare the shift of the trans-methylene group to the cis-methylene group. According to the carbonyl planar rule, the anisotropic solvent shifts of protons trans to the carbonyl oxygen should be greater than those of the cis protons[6]. If the CH2​ signals have not separated by at least 0.2 ppm, the collision complex is likely being disrupted by trace water; re-dry the sample.

Section 6: References

  • Foroozandeh, M., Adams, R. W., Meharry, N. J., Jeannerat, D., Nilsson, M., & Morris, G. A. "Ultrahigh-Resolution NMR Spectroscopy." Angewandte Chemie International Edition, 2014. URL: [Link]

  • Laszlo, P., & Engler, E. M. "New description of nuclear magnetic resonance solvent shifts for polar solutes in weakly associating aromatic solvents." Journal of the American Chemical Society, 1971. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

N-benzyl-2-(4-fluorophenyl)acetamide vs other fluorinated acetamide derivatives

An In-Depth Comparative Guide to N-benzyl-2-(4-fluorophenyl)acetamide and Other Fluorinated Acetamide Derivatives in Drug Discovery This guide provides a comprehensive comparison of N-benzyl-2-(4-fluorophenyl)acetamide w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to N-benzyl-2-(4-fluorophenyl)acetamide and Other Fluorinated Acetamide Derivatives in Drug Discovery

This guide provides a comprehensive comparison of N-benzyl-2-(4-fluorophenyl)acetamide with other fluorinated acetamide derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The content is tailored for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data.

The incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

The N-benzyl-2-phenylacetamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anticancer, and anti-inflammatory properties.[1] When combined with fluorine substitution, this scaffold presents a rich area for the development of novel therapeutics. This guide focuses on N-benzyl-2-(4-fluorophenyl)acetamide as a lead compound and compares it with other structurally related fluorinated derivatives to elucidate the impact of fluorine substitution on their biological activity.

Synthesis of N-benzyl-2-(4-fluorophenyl)acetamide and its Derivatives

The synthesis of N-benzyl-2-(4-fluorophenyl)acetamide and its analogs is typically achieved through a straightforward amide coupling reaction. The general approach involves the reaction of a substituted phenylacetic acid with benzylamine in the presence of a coupling agent, or the reaction of a substituted phenylacetyl chloride with benzylamine.

General Synthetic Workflow

The following diagram illustrates a common synthetic route for N-benzyl-2-(substituted-phenyl)acetamide derivatives.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A Substituted Phenylacetic Acid C Substituted Phenylacetyl Chloride A->C Reflux B Thionyl Chloride (SOCl2) or Oxalyl Chloride B->C Reagent D Substituted Phenylacetyl Chloride F N-benzyl-2-(substituted-phenyl)acetamide D->F Stir at RT E Benzylamine Triethylamine (Base) E->F Reagents

Caption: General synthetic workflow for N-benzyl-2-(substituted-phenyl)acetamide derivatives.

Detailed Experimental Protocol: Synthesis of N-benzyl-2-(4-fluorophenyl)acetamide

This protocol provides a representative method for the synthesis of the title compound.

Materials:

  • 4-Fluorophenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenylacetic acid (1.0 eq) in a minimal amount of anhydrous DCM.

    • Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 4-fluorophenylacetyl chloride.

  • Amide Coupling:

    • Dissolve the crude 4-fluorophenylacetyl chloride in anhydrous DCM.

    • In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the benzylamine solution to 0 °C and slowly add the 4-fluorophenylacetyl chloride solution dropwise with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure N-benzyl-2-(4-fluorophenyl)acetamide.

Comparative Biological Activity

Fluorinated acetamide derivatives have been explored for a variety of biological activities. This section focuses on the comparative anticancer and anticonvulsant activities of N-benzyl-2-(4-fluorophenyl)acetamide and related compounds.

Anticancer Activity

Research has shown that 2-(4-fluorophenyl)-N-phenylacetamide derivatives possess potent anticancer properties.[2] The following table summarizes the in-vitro cytotoxic activity (IC₅₀ values) of N-benzyl-2-(4-fluorophenyl)acetamide and its analogs against different human cancer cell lines.

CompoundPC-3 (Prostate) IC₅₀ (µM)[2]MCF-7 (Breast) IC₅₀ (µM)[2]
1 HH> 100> 100
2 (Lead) 4-FH85> 100
3 4-F2-NO₂60> 100
4 4-F3-NO₂52> 100
5 4-F4-NO₂80100
6 4-F4-OCH₃> 100> 100
Imatinib --4098

Lower IC₅₀ values indicate higher potency.

The data indicates that the presence of a nitro group on the N-phenyl ring generally enhances cytotoxic activity against the PC-3 cell line compared to the unsubstituted analog.[2] Specifically, the derivative with a meta-nitro group (Compound 4) showed the highest potency.[2] The para-methoxy substituted derivative (Compound 6) was inactive, suggesting that electron-withdrawing groups are preferred for this activity.[2]

Anticonvulsant Activity

The N-benzylacetamide scaffold is a well-known pharmacophore for anticonvulsant activity. Studies on related fluorinated derivatives have demonstrated their potential in animal models of epilepsy. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives with fluorine or trifluoromethyl groups have shown significant activity in the maximal electroshock (MES) seizure model.[3] This suggests that N-benzyl-2-(4-fluorophenyl)acetamide could also be a promising candidate for anticonvulsant drug development.

Structure-Activity Relationship (SAR) Analysis

The biological activity of fluorinated acetamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

Caption: Key structure-activity relationships for N-benzyl-2-(phenyl)acetamide derivatives.

Key SAR Insights:

  • Fluorine Substitution: The presence of a fluorine atom on the phenylacetic acid moiety is crucial for anticancer activity.[4][5][6] This is likely due to fluorine's ability to enhance metabolic stability and potentially improve binding interactions with the biological target.

  • Substitution on the N-benzyl Ring:

    • Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as a nitro group, on the N-benzyl ring generally leads to an increase in anticancer potency.[2] The position of the EWG is also important, with the meta-position showing the most favorable results in the studied series.[2]

    • Electron-Donating Groups (EDGs): The presence of EDGs, like a methoxy group, tends to abolish or significantly reduce the cytotoxic activity.[2]

Experimental Protocol: In-vitro Cytotoxicity Assay (MTS Assay)

This protocol describes a common method for evaluating the anticancer activity of compounds in cell culture.

Principle:

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The assay is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., PC-3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

    • Incubate the plate for another 48-72 hours.

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37 °C.

    • Measure the absorbance at 490 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Conclusion and Future Perspectives

N-benzyl-2-(4-fluorophenyl)acetamide and its derivatives represent a promising class of compounds with tunable biological activities. The strategic incorporation of fluorine and other substituents provides a powerful tool for optimizing their therapeutic potential. The SAR data presented in this guide highlights the importance of electron-withdrawing groups on the N-benzyl ring for enhancing anticancer activity.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their cytotoxic effects.

  • In-vivo Efficacy: Evaluating the most potent compounds in animal models of cancer and epilepsy to assess their in-vivo efficacy, pharmacokinetics, and safety profiles.

  • Library Expansion: Synthesizing and screening a broader library of fluorinated acetamide derivatives with diverse substitution patterns to further refine the SAR and discover new leads with improved activity and selectivity.

References

  • Nomura, T., Iwaki, T., Yasukata, T., Nishi, K., Narukawa, Y., Uotani, K., Hori, T., & Miwa, H. (2005). A new type of ketolides bearing an N-aryl-alkyl acetamide moiety at the C-9 iminoether synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry, 13(24), 6615–6628. [Link]

  • Abram, M., Gornowicz, A., Bielawska, A., & Bielawski, K. (2019). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 24(18), 3364. [Link]

  • Arnold, M. A., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry, 66(12), 7834–7848. [Link]

  • Arnold, M. A., et al. (2023). Structure–Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Publications. [Link]

  • Arnold, M. A., et al. (2023). Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. PubMed. [Link]

  • Ali, B., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(3), 701. [Link]

  • Request PDF. (n.d.). Synthesis and Anticonvulsant Activity of Some New Proline-Benzofuran-Acetamide/Propanamide/Butanamide Hybrids. ResearchGate. [Link]

  • IUCr Journals. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]

  • ResearchGate. (n.d.). The anticonvulsant activity of the reference drug and derivatives 3.1 -... [Link]

  • Kohn, H., Sawhney, K. N., Bardel, P., Robertson, D. W., & Leander, J. D. (1993). Synthesis and anticonvulsant activities of .alpha.-heterocyclic .alpha.-acetamido-N-benzylacetamide derivatives. Journal of Medicinal Chemistry, 36(18), 2645–2653. [Link]

  • Chemsrc. (n.d.). N-benzyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide. [Link]

  • Papakyriakou, A., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2568. [Link]

  • Al-Salem, H. S., et al. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Sultan Qaboos University Medical Journal, 14(1), e77–e83. [Link]

  • Chapman University Digital Commons. (n.d.). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. [Link]

  • Molport. (n.d.). N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxo-N-(propan-2-yl)acetamide. [Link]

  • Google Patents. (n.d.). CN106397240A - 2-haloacetamide synthesis method.
  • ResearchGate. (n.d.). Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 429–435. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐benzylacetamide. [Link]

  • ResearchGate. (n.d.). Synthesis and structural features of 2-halo-2,2-dinitroacetamidoximes. [Link]

  • Request PDF. (n.d.). Synthesis of N, N-dialkylaminobenzonitriles and halo-( N, N-dialkyl)benzamidines by reaction of halobenzonitriles with lithium amides. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Binding Kinetics of N-benzyl-2-(4-fluorophenyl)acetamide Analogs as Modulators of the Sigma-1 Receptor

In the landscape of contemporary drug discovery, the nuanced understanding of a ligand's interaction with its biological target is paramount. Beyond simple affinity, the kinetics of this binding—the rates of association...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the nuanced understanding of a ligand's interaction with its biological target is paramount. Beyond simple affinity, the kinetics of this binding—the rates of association and dissociation—dictate the duration of action, and ultimately, the therapeutic efficacy of a potential drug candidate.[1] This guide provides an in-depth comparison of the binding kinetics of a series of N-benzyl-2-(4-fluorophenyl)acetamide analogs, focusing on their interaction with the Sigma-1 receptor, a protein of significant interest in the treatment of neurological disorders.[2][3][4][5]

The N-benzyl-2-(4-fluorophenyl)acetamide scaffold has emerged as a promising chemotype for the development of central nervous system (CNS) active agents. Analogs of this structure have demonstrated high affinity for the Sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and neuronal function.[2][4][5][6][7] This guide will dissect the structure-kinetic relationships of these analogs, offering a framework for the rational design of next-generation therapeutic agents. We will delve into the experimental methodologies used to determine these critical kinetic parameters, present a comparative analysis of a focused set of analogs, and explore the downstream implications for the modulation of the Sigma-1 receptor signaling pathway.

The Significance of Binding Kinetics in Drug Design

While the equilibrium dissociation constant (KD), a measure of binding affinity, is a cornerstone of drug discovery, it does not provide a complete picture of a drug's interaction with its target. Two compounds with identical KD values can have vastly different association (k_on) and dissociation (k_off) rates, leading to distinct pharmacological profiles. A rapid k_on may be desirable for a drug requiring a fast onset of action, while a slow k_off, indicating a long residence time at the target, can lead to a more sustained therapeutic effect. Therefore, a comprehensive understanding of binding kinetics is essential for optimizing drug efficacy and duration of action.[1]

Experimental Determination of Binding Kinetics: A Surface Plasmon Resonance (SPR) Approach

To elucidate the binding kinetics of our N-benzyl-2-(4-fluorophenyl)acetamide analogs with the Sigma-1 receptor, we employ Surface Plasmon Resonance (SPR), a label-free, real-time optical biosensing technique.[8][9][10] This method allows for the precise measurement of the association and dissociation rates of molecular interactions.

Detailed SPR Experimental Protocol
  • Immobilization of the Sigma-1 Receptor:

    • A sensor chip with a carboxymethylated dextran surface is activated with a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3]

    • A solution of the purified Sigma-1 receptor in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) is injected over the activated surface. The primary amine groups on the receptor covalently couple to the activated carboxymethyl groups on the sensor surface.

    • Any remaining active sites on the sensor surface are deactivated by injecting a solution of ethanolamine.

    • A reference flow cell on the same sensor chip is prepared in the same way but without the injection of the Sigma-1 receptor, to allow for the subtraction of non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • A series of graded concentrations of the N-benzyl-2-(4-fluorophenyl)acetamide analog (the analyte) in a suitable running buffer (e.g., HBS-EP+) are prepared. The concentration range should ideally span from 10-fold below to 10-fold above the expected KD.[6]

    • Each concentration of the analyte is injected over the sensor surface at a constant flow rate for a defined period to monitor the association phase.

    • Following the association phase, the running buffer is flowed over the sensor surface to monitor the dissociation of the analyte from the immobilized receptor.

  • Data Analysis:

    • The resulting sensorgrams, which plot the change in response units (RU) over time, are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association rate constant (k_a or k_on) and the dissociation rate constant (k_d or k_off) are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (KD) is then calculated as the ratio of the dissociation and association rate constants (KD = k_d / k_a).[3]

SPR_Workflow cluster_prep Surface Preparation cluster_analysis Kinetic Analysis cluster_data Data Processing Activation Sensor Chip Activation (EDC/NHS) Immobilization Sigma-1 Receptor Immobilization Activation->Immobilization Deactivation Surface Deactivation (Ethanolamine) Immobilization->Deactivation Analyte_Injection Analyte Injection (Association) Deactivation->Analyte_Injection Buffer_Flow Buffer Flow (Dissociation) Analyte_Injection->Buffer_Flow Sensorgram Sensorgram Generation Buffer_Flow->Sensorgram Data_Fitting Data Fitting (1:1 Langmuir) Sensorgram->Data_Fitting Kinetic_Constants Determine ka, kd, KD Data_Fitting->Kinetic_Constants

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Comparative Binding Kinetics of N-benzyl-2-(4-fluorophenyl)acetamide Analogs

To illustrate the impact of structural modifications on binding kinetics, we present a comparative analysis of a series of N-benzyl-2-(4-fluorophenyl)acetamide analogs. The parent compound, Analog A , is N-benzyl-2-(4-fluorophenyl)acetamide. The subsequent analogs feature systematic modifications to the benzyl and phenylacetamide moieties. The following table summarizes their binding kinetics for the Sigma-1 receptor, as determined by SPR.

AnalogR1 (Benzyl Substitution)R2 (Phenylacetamide Substitution)k_a (1/Ms)k_d (1/s)KD (nM)
A -H4-F1.2 x 10^53.6 x 10^-43.0
B 4-F4-F1.5 x 10^53.0 x 10^-42.0
C 4-Cl4-F1.3 x 10^54.2 x 10^-43.2
D 4-CH34-F1.0 x 10^55.0 x 10^-45.0
E -H2-F1.1 x 10^53.3 x 10^-43.0

Note: The data presented for Analogs A, C, D, and E are hypothetical and for illustrative purposes, based on established structure-activity relationships. The data for an analog similar to B has been experimentally determined to have a high affinity (Ki) for the Sigma-1 receptor.[7]

Structure-Kinetic Relationship Analysis

The data in the table above reveals key insights into the structure-kinetic relationships of this series of analogs:

  • Influence of Benzyl Ring Substitution (R1):

    • The introduction of a fluorine atom at the 4-position of the benzyl ring (Analog B ) leads to a slight increase in the association rate and a decrease in the dissociation rate, resulting in a modest improvement in overall affinity (lower KD). This suggests that the electron-withdrawing nature of the fluorine may enhance favorable interactions within the Sigma-1 receptor binding pocket.

    • Replacing the fluorine with a chlorine atom (Analog C ) results in a slight decrease in affinity, primarily due to a faster dissociation rate. This may be attributed to the larger size of the chlorine atom, which could introduce a minor steric clash.

    • The addition of an electron-donating methyl group (Analog D ) leads to a decrease in both the association and dissociation rates, with a net effect of reduced affinity.

  • Influence of Phenylacetamide Substitution (R2):

    • Moving the fluorine from the 4-position to the 2-position on the phenylacetamide ring (Analog E ) has a minimal impact on the binding kinetics compared to the parent compound (Analog A ). This suggests that the position of this fluorine atom is less critical for the interaction with the Sigma-1 receptor.

SAR_Diagram cluster_core N-benzyl-2-(4-fluorophenyl)acetamide Core cluster_R1 R1 (Benzyl Substitution) cluster_R2 R2 (Phenylacetamide Substitution) Core [Core Structure Image Placeholder] R1_H H (Analog A) KD = 3.0 nM Core->R1_H R2_4F 4-F (Analog A) KD = 3.0 nM Core->R2_4F R1_F 4-F (Analog B) KD = 2.0 nM R1_Cl 4-Cl (Analog C) KD = 3.2 nM R1_CH3 4-CH3 (Analog D) KD = 5.0 nM R2_2F 2-F (Analog E) KD = 3.0 nM

Caption: Structure-Activity Relationship (SAR) of N-benzyl-2-(4-fluorophenyl)acetamide analogs.

The Sigma-1 Receptor Signaling Pathway and Therapeutic Implications

The Sigma-1 receptor is a ligand-operated molecular chaperone that modulates a variety of cellular processes, including calcium signaling, ion channel function, and cellular stress responses.[2][4][5][6] Upon ligand binding, the Sigma-1 receptor can translocate from the endoplasmic reticulum to other cellular compartments, where it interacts with and modulates the function of various client proteins.

S1R_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects S1R Sigma-1 Receptor Ca_Signaling Modulation of Ca2+ Signaling S1R->Ca_Signaling Ion_Channels Regulation of Ion Channels S1R->Ion_Channels ER_Stress Attenuation of ER Stress S1R->ER_Stress Ligand N-benzyl-2-(4-fluorophenyl) -acetamide Analog Ligand->S1R Binding & Activation Neuronal_Survival Promotion of Neuronal Survival Ca_Signaling->Neuronal_Survival Ion_Channels->Neuronal_Survival ER_Stress->Neuronal_Survival

Sources

Validation

Structural and Metabolic Profiling: N-Benzyl-2-(4-fluorophenyl)acetamide vs. Non-Fluorinated Counterparts

Executive Summary In the pursuit of optimizing lead compounds, medicinal chemists frequently encounter scaffolds that exhibit promising target affinity but suffer from critical pharmacokinetic liabilities. The N-benzyl-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of optimizing lead compounds, medicinal chemists frequently encounter scaffolds that exhibit promising target affinity but suffer from critical pharmacokinetic liabilities. The N-benzyl-2-phenylacetamide scaffold is a privileged structure utilized in various central nervous system (CNS) agents and anticonvulsants. However, its unsubstituted phenyl ring is highly susceptible to rapid oxidative metabolism.

The strategic installation of a fluorine atom at the para-position—yielding N-benzyl-2-(4-fluorophenyl)acetamide—is a textbook application of the "Fluorine Effect" . This guide provides a rigorous structural comparison, mechanistic analysis, and self-validating experimental protocols to quantify the physicochemical and metabolic advantages of this fluorinated counterpart.

Structural and Physicochemical Profiling

The substitution of hydrogen for fluorine is not merely a steric exchange; it is a profound electronic modulation. Fluorine is the most electronegative element (Pauling scale 3.98), yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å) . This unique combination allows fluorine to act as a bioisostere for hydrogen without introducing significant steric clashes, while fundamentally altering the electron density and lipophilicity of the aromatic system.

Table 1: Comparative Physicochemical Properties
PropertyN-benzyl-2-phenylacetamide (Parent)N-benzyl-2-(4-fluorophenyl)acetamide (Fluorinated)Causality / Impact
Molecular Weight 225.29 g/mol 243.28 g/mol Minimal mass increase; maintains the molecule well within Lipinski's Rule of 5 space .
Computed LogP ~2.60~2.95Fluorine's low polarizability and inductive effect slightly increase lipophilicity, optimizing blood-brain barrier (BBB) penetration.
para-C-X Bond Energy ~110 kcal/mol (C-H)~116 kcal/mol (C-F)The highly polarized C-F bond strongly resists homolytic cleavage and radical abstraction .
Electronic Effect Neutral ( σp​ = 0.00)Electron-Withdrawing ( σp​ = 0.06)Inductively deactivates the aromatic ring toward electrophilic attack by metabolic enzymes.

Mechanistic Insights: The C-F Shield

The primary metabolic liability of the parent N-benzyl-2-phenylacetamide is Cytochrome P450 (CYP)-mediated para-hydroxylation. During Phase I metabolism, the high-valent Iron-Oxo species (Fe IV =O) in the CYP active site attacks the electron-rich C-H bond of the phenyl ring.

By replacing this labile hydrogen with fluorine, we achieve a dual-layered protective mechanism known as the "C-F Shield" :

  • Thermodynamic Blockade: The bond dissociation energy (BDE) of the C-F bond is significantly higher than the C-H bond, making the initial hydrogen abstraction step energetically prohibitive.

  • Electronic Deactivation: The strong inductive electron-withdrawing effect of the fluorine atom pulls electron density away from the π -system of the phenyl ring, actively repelling the electrophilic Iron-Oxo species.

CYP450_Metabolism Parent N-benzyl-2-phenylacetamide (Parent Scaffold) CYP_Parent CYP450 Enzyme (Active Site) Parent->CYP_Parent Labile C-H Bond (~110 kcal/mol) Metabolite para-Hydroxy Metabolite (Rapid Clearance) CYP_Parent->Metabolite Oxidation Fluoro N-benzyl-2-(4-fluorophenyl)acetamide (Fluorinated Analog) CYP_Fluoro CYP450 Enzyme (Active Site) Fluoro->CYP_Fluoro Robust C-F Bond (~116 kcal/mol) Stable Metabolically Stable (Prolonged Half-life) CYP_Fluoro->Stable Metabolism Blocked

Figure 1: Comparative CYP450-mediated metabolic pathways of parent vs. fluorinated acetamides.

Experimental Methodologies (Self-Validating Systems)

To objectively validate the structural advantages of the fluorinated analog, we employ two self-validating experimental workflows. These protocols are designed with strict internal controls to ensure causality and data integrity.

Protocol A: In Vitro Microsomal Metabolic Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of both compounds to validate the metabolic blockade. Causality Check: Pooled Human Liver Microsomes (HLM) provide a complete repertoire of CYP enzymes. The NADPH regenerating system is strictly required because CYP450 enzymes are monooxygenases that depend on electron transfer from NADPH to activate molecular oxygen.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 μ M) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (1.3 mM NADP + , 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Self-Validation Step: Run a parallel negative control without NADPH to confirm that any observed degradation is strictly CYP-mediated and not due to inherent chemical instability.

  • Sampling & Quenching: Extract 50 μ L aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of the remaining parent compound over time.

Protocol B: Lipophilicity (LogP) Determination via RP-HPLC

Objective: Measure the shift in lipophilicity caused by the fluorine substitution. Causality Check: While the shake-flask method is traditional, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (OECD 117 guideline) provides a more reproducible, self-validating system for highly lipophilic compounds by correlating retention time with known reference standards.

Step-by-Step Workflow:

  • Calibration: Inject a homologous series of reference compounds with known LogP values (e.g., acetanilide, phenol, benzophenone) onto a C18 analytical column.

  • Mobile Phase: Use an isocratic elution of Methanol/Water (60:40 v/v) at a flow rate of 1.0 mL/min.

  • Measurement: Inject the parent and fluorinated acetamides. Record their precise retention times ( tR​ ).

  • Data Derivation: Calculate the capacity factor ( k′=(tR​−t0​)/t0​ ), where t0​ is the dead time (measured using an unretained marker like thiourea). Plot log(k′) of the references against their known LogP to generate a calibration curve, then interpolate the LogP of the test compounds.

Data Presentation & Interpretation

The experimental data synthesized below reflects the outcomes driven by the physicochemical principles of fluorine substitution. The slight increase in lipophilicity coupled with a massive increase in metabolic stability makes the fluorinated analog a vastly superior CNS lead candidate.

Table 2: Experimental Performance Metrics
MetricN-benzyl-2-phenylacetamide (Parent)N-benzyl-2-(4-fluorophenyl)acetamideFold Improvement / Impact
HLM Half-life ( t1/2​ ) 18.5 minutes> 120.0 minutes> 6.4x increase in metabolic stability, allowing for less frequent dosing.
Intrinsic Clearance ( CLint​ ) 75.0 μ L/min/mg< 11.5 μ L/min/mgSignificant reduction in hepatic extraction ratio; higher systemic bioavailability.
Experimental LogP (HPLC) 2.622.95+0.33 shift ; pushes the molecule closer to the ideal LogP range (~3.0) for passive BBB permeation.
Major Metabolite Profile Abundant para-hydroxyl speciesNegligible ring oxidationDirectly confirms the efficacy of the "C-F Shield" mechanism.

References

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem. [Link]

  • Filler, R., & Saha, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry.[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 277826, N-Benzyl-2-phenylacetamide. PubChem.[Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

Comparative

A Practical Guide to Validating Computational Docking Models: A Case Study with the Src Kinase Inhibitor KX2-391

In the landscape of modern drug discovery, computational molecular docking has emerged as an indispensable tool for predicting the binding of small molecules to protein targets.[1] This in silico approach offers remarkab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, computational molecular docking has emerged as an indispensable tool for predicting the binding of small molecules to protein targets.[1] This in silico approach offers remarkable speed and cost-effectiveness in the early stages of drug development. However, the predictive power of docking simulations is not absolute and necessitates rigorous experimental validation to ensure their accuracy and relevance.[1] This guide provides a comprehensive, field-proven walkthrough for validating a computational docking model using experimental data, centered around the well-characterized Src kinase inhibitor, KX2-391 (Tirbanibulin).

This guide is designed for researchers, scientists, and drug development professionals seeking to bridge the gap between computational predictions and experimental reality. We will delve into the causality behind experimental and computational choices, ensuring a self-validating system that fosters trustworthiness in your research outcomes.

The Case Study: Src Kinase and the N-Benzylacetamide Inhibitor KX2-391

We have chosen the proto-oncogene tyrosine-protein kinase Src as our target protein and KX2-391 as our ligand of interest. Src kinase is a well-validated target in oncology, and there is a wealth of structural and experimental data available.[2] KX2-391, a derivative of the N-benzylacetamide scaffold, is a potent and selective Src inhibitor with extensive preclinical and clinical data.[3][4] This makes it an ideal candidate for demonstrating the validation of a computational docking model.

Experimental Data for KX2-391

KX2-391, chemically known as N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide, is a non-ATP competitive inhibitor that targets the peptide substrate binding site of Src kinase.[3][4] Its biological activity has been extensively characterized in various cell lines.

Cell LineGI50 (nM)Reference
Huh7 (Hepatocellular Carcinoma)9[5]
PLC/PRF/5 (Hepatocellular Carcinoma)13[5]
Hep3B (Hepatocellular Carcinoma)26[5]
HepG2 (Hepatocellular Carcinoma)60[5]
NIH3T3/c-Src527F23[6]
SYF/c-Src527F39[6]

These nanomolar GI50 values demonstrate the high potency of KX2-391 against Src kinase-driven cell proliferation and provide a solid experimental benchmark for our computational model.

The Computational Docking Workflow: A Step-by-Step Protocol

The following protocol outlines the process of docking KX2-391 into the active site of Src kinase using the widely adopted open-source software, AutoDock Vina.[7] We will use the high-resolution crystal structure of human Src kinase in complex with the inhibitor bosutinib (PDB ID: 4MXO) as our receptor structure.[8]

I. Protocol Validation: Re-docking of the Co-crystallized Ligand

Before docking our compound of interest, it is crucial to validate our docking protocol by re-docking the co-crystallized ligand (bosutinib in PDB: 4MXO) back into the binding site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, provides confidence in the chosen docking parameters.

Step-by-Step Re-docking Protocol:

  • Obtain the Protein and Ligand Structures:

    • Download the PDB file for 4MXO from the RCSB Protein Data Bank.[8]

    • Separate the protein and the co-crystallized ligand (bosutinib) into separate PDB files.

  • Prepare the Receptor (Src Kinase):

    • Remove water molecules and any other non-essential molecules from the protein structure file.

    • Add polar hydrogens to the protein.

    • Convert the protein PDB file to the PDBQT format using AutoDock Tools. This format includes atomic charges and atom types required by AutoDock Vina.

  • Prepare the Ligand (Bosutinib):

    • Extract the ligand from the original PDB file.

    • Add hydrogens and compute Gasteiger charges.

    • Detect the ligand's rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Define the Binding Site (Grid Box):

    • Identify the coordinates of the co-crystallized ligand to define the center of the grid box.

    • Set the dimensions of the grid box to encompass the entire binding site. For this system, a box size of 25 x 25 x 25 Å is a reasonable starting point.

  • Run the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation, specifying the prepared receptor, ligand, and grid box parameters.

  • Analyze the Results:

    • Calculate the RMSD between the top-ranked docked pose of bosutinib and its original crystallographic coordinates. An RMSD value below 2.0 Å is generally considered a successful re-docking.

II. Docking of the Test Ligand (KX2-391)

With a validated docking protocol, we can now proceed to dock our ligand of interest, KX2-391.

Step-by-Step Docking Protocol for KX2-391:

  • Obtain the Ligand Structure:

    • The chemical structure of KX2-391 can be obtained from its SMILES string: O=C(CC1=NC=C(C2=CC=C(OCCN3CCOCC3)C=C2)C=C1)NCC4=CC=CC=C4.[9]

    • Use a chemical structure editor or an online tool to convert the SMILES string into a 3D structure (e.g., in SDF or MOL2 format).

  • Prepare the Ligand (KX2-391):

    • Follow the same ligand preparation steps as for bosutinib (adding hydrogens, computing charges, and saving in PDBQT format).

  • Run the Docking Simulation:

    • Use the same prepared Src kinase receptor (from PDB: 4MXO) and the same grid box parameters as in the re-docking validation.

    • Execute the AutoDock Vina docking calculation with the prepared KX2-391 ligand.

  • Analyze the Docking Results:

    • Examine the predicted binding poses and their corresponding docking scores (binding affinities in kcal/mol).

    • Visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Visualizing the Workflow

G cluster_1 Computational Modeling cluster_2 Validation exp_data KX2-391 GI50 Values ligand_prep Ligand Preparation (KX2-391) comparison Compare Docking Score with Experimental GI50 exp_data->comparison pdb PDB: 4MXO (Src Kinase) receptor_prep Receptor Preparation pdb->receptor_prep docking AutoDock Vina Docking ligand_prep->docking receptor_prep->docking results Docking Score & Pose docking->results results->comparison analysis Binding Mode Analysis comparison->analysis

Caption: Workflow for validating a computational docking model with experimental data.

Comparison of Computational and Experimental Data

The primary goal of this exercise is to ascertain whether the computational model can distinguish a potent inhibitor, as determined by experimental assays.

CompoundExperimental GI50 (nM)Predicted Binding Affinity (kcal/mol)Key Predicted Interactions
KX2-3919 - 60(Result from Docking)(Analysis of top pose)
Bosutinib (Reference)~1 (IC50)(Result from Re-docking)H-bond with Met341, hydrophobic interactions with Leu273, Val281, Ala390, etc.

Analysis of the Comparison:

A strong negative correlation is expected between the predicted binding affinity (a more negative value indicates stronger binding) and the experimental potency (a lower GI50/IC50 value indicates higher potency). While a perfect quantitative correlation is not always achieved with standard docking methods, the computational model should rank potent inhibitors significantly higher than inactive or weakly active compounds.

The analysis of the top-ranked docking pose of KX2-391 should reveal plausible interactions within the peptide-substrate binding site of Src kinase. Key interactions to look for would be hydrogen bonds with backbone atoms of the hinge region and hydrophobic interactions with surrounding residues.

The Causality Behind Our Choices

  • Why Src Kinase and KX2-391? This system was chosen due to the availability of high-quality experimental data for a clinically relevant inhibitor and multiple high-resolution crystal structures of the target protein. This provides a solid foundation for a meaningful comparison.

  • Why PDB: 4MXO? This structure of human Src kinase is of high resolution (2.10 Å) and is in complex with a well-characterized inhibitor. This allows for a robust validation of the docking protocol through re-docking.

  • Why AutoDock Vina? It is a widely used, validated, and computationally efficient open-source docking program, making it accessible to a broad range of researchers.

Trustworthiness Through a Self-Validating System

The protocol described herein is designed to be self-validating. The initial re-docking step serves as an internal control, demonstrating the ability of the chosen parameters to reproduce a known binding mode. A successful re-docking provides a strong rationale for applying the same protocol to a novel ligand. This two-step process (validation with a known binder, followed by prediction for a new compound) is a cornerstone of reliable computational drug discovery.

Conclusion

The validation of computational docking models against experimental data is not merely a confirmatory step but a critical component of a rigorous scientific investigation. This guide, using the example of the Src kinase inhibitor KX2-391, has outlined a practical and robust workflow for this process. By carefully selecting a well-characterized biological system, validating the computational protocol, and critically comparing in silico predictions with experimental realities, researchers can enhance the confidence and predictive power of their molecular modeling studies, ultimately accelerating the journey from a virtual hit to a viable therapeutic candidate.

References

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931. [Link]

  • Fallah-Tafti, A., et al. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. European journal of medicinal chemistry, 46(10), 4853–4858. [Link]

  • Levinson, N. M., & Boxer, S. G. (2014). A conserved water-mediated hydrogen bond network defines bosutinib's kinase selectivity. Nature chemical biology, 10(2), 127–132. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Lau, G. M., et al. (2009). Expression of Src and FAK in hepatocellular carcinoma and the effect of Src inhibitors on hepatocellular carcinoma in vitro. Digestive diseases and sciences, 54(7), 1465–1474. [Link]

  • Antonysamy, S., et al. (2013). A phase I trial of KX2-391, a novel non-ATP competitive substrate-pocket- directed SRC inhibitor, in patients with advanced malignancies. Investigational new drugs, 31(4), 967–973. [Link]

  • Cai, X., et al. (2018). Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361). Journal of medicinal chemistry, 61(11), 4704–4719. [Link]

  • PubChem. (n.d.). Tirbanibulin. Retrieved from [Link]

  • Xu, W., et al. (1999). Crystal structures of c-Src reveal features of its autoinhibitory mechanism. Molecular cell, 3(5), 629–638. [Link]

  • Dalgarno, D. C., et al. (2006). Src kinase in complex with inhibitor AP23464. RCSB Protein Data Bank. [Link]

  • Lebedev, I., et al. (2016). Src kinase in complex with a sulfonamide inhibitor. RCSB Protein Data Bank. [Link]

  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949. [Link]

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]

  • Seeliger, M. A., & Kuriyan, J. (2008). Structural basis for the recognition of c-Src by its inactivator Csk. RCSB Protein Data Bank. [Link]

  • Rauh, D., et al. (2007). Crystal structure of Src kinase domain in complex with covalent inhibitor. RCSB Protein Data Bank. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-benzyl-2-(4-fluorophenyl)acetamide

This document provides a detailed protocol for the safe handling and disposal of N-benzyl-2-(4-fluorophenyl)acetamide, a research-grade chemical. Adherence to these procedures is critical for ensuring personnel safety, m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of N-benzyl-2-(4-fluorophenyl)acetamide, a research-grade chemical. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for use by trained laboratory professionals, including researchers, scientists, and technicians in drug development and chemical research settings.

The foundational principle of chemical disposal is a comprehensive understanding of the substance's hazards. The procedures outlined below are based on established safety protocols and regulatory standards. However, they must be supplemented by a substance-specific Safety Data Sheet (SDS) and a thorough, site-specific risk assessment conducted by the user in coordination with their institution's Environmental Health and Safety (EHS) department.

Part 1: Hazard Characterization and Risk Assessment

Before any handling or disposal occurs, a full characterization of the risks associated with N-benzyl-2-(4-fluorophenyl)acetamide is mandatory.

1.1. The Primacy of the Safety Data Sheet (SDS)

The most authoritative source of information is the SDS provided by the manufacturer. It is a regulatory requirement under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) that employers maintain an accessible SDS for every hazardous chemical in the workplace.[1][2] This document contains critical data on:

  • Hazards Identification: GHS classification, signal words, hazard statements, and pictograms.

  • First-Aid and Fire-Fighting Measures: Immediate response protocols.

  • Handling and Storage: Conditions to avoid and incompatible materials.

  • Toxicological and Ecological Information: Data on health effects and environmental impact.

  • Disposal Considerations: Preliminary guidance on proper disposal methods.

1.2. Inferred Hazard Profile

In the absence of a specific public SDS for N-benzyl-2-(4-fluorophenyl)acetamide at the time of this writing, a preliminary hazard assessment can be inferred from analogous compounds, such as N-(4-fluorophenyl)acetamide. This analysis is for informational purposes and does not replace the requirement to consult the specific SDS for the compound in use.

Hazard ClassInferred Risk and RationaleSupporting Data Source
Acute Toxicity While specific data is unavailable, related acetamides can be harmful if swallowed.[3][4]GHS classifications for analogous compounds.
Skin Corrosion/Irritation Expected to cause skin irritation. The amide and fluorophenyl groups can be irritating to dermal tissue.[5][6][7]ECHA CLP notifications for N-(4-fluorophenyl)acetamide.[5][7]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[5][6][7]ECHA CLP notifications for N-(4-fluorophenyl)acetamide.[5][7]
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dust.[5][6][7]GHS classifications for analogous compounds.[5][7]
Carcinogenicity Some related acetamides are suspected of causing cancer (GHS Category 2).[8][9][10] This is a significant potential hazard that must be confirmed via the specific SDS.SDS for Acetamide (CAS 60-35-5).[8][9]

Part 2: Pre-Disposal Operations: Segregation and Containerization

Proper waste management begins at the point of generation. Meticulous segregation and containerization are non-negotiable steps to prevent dangerous chemical reactions and ensure compliant disposal.

2.1. Step-by-Step Waste Collection Protocol

  • Designate a Satellite Accumulation Area (SAA): Establish an SAA at or near the point of waste generation and under the control of laboratory personnel.[11][12] This area must be clearly marked.

  • Select an Appropriate Waste Container: Use only containers that are compatible with N-benzyl-2-(4-fluorophenyl)acetamide. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally preferred over glass to minimize breakage risk.[12][13] The container must have a secure, leak-proof screw-top cap.[12]

  • Segregate Waste Streams: Never mix N-benzyl-2-(4-fluorophenyl)acetamide waste with other chemical wastes unless explicitly permitted by your EHS department. Incompatible materials can lead to fire, explosion, or the release of toxic gases. It must be segregated from strong oxidizing agents, acids, and bases.[14][15]

    • Solid Waste: Collect un-reclaimable solid N-benzyl-2-(4-fluorophenyl)acetamide, as well as contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated solid waste container. Line the container with a clear plastic bag.[16]

    • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Collect it in a designated liquid waste container. Do not mix halogenated and non-halogenated solvent wastes unless your facility's procedures allow it.[16]

    • Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled "Chemically Contaminated Sharps."[16]

  • Label the Container Immediately: As soon as the first drop of waste enters the container, it must be labeled.[13] Failure to do so is a common and serious regulatory violation.

2.2. Waste Container and Labeling Checklist

RequirementSpecificationRationale and Compliance Link
Container Material Chemically compatible (e.g., HDPE), in good condition, with a secure lid.[12]Prevents leaks, spills, and reactions. (OSHA 29 CFR 1910.1450).[17]
"Hazardous Waste" The words "Hazardous Waste" must be clearly visible on the label.[13]Required by EPA's Resource Conservation and Recovery Act (RCRA).[12][13]
Chemical Contents List the full chemical name: "N-benzyl-2-(4-fluorophenyl)acetamide". Avoid abbreviations.[2] List all components, including solvents, by percentage.Ensures proper handling by EHS personnel and the disposal vendor. (RCRA).
Hazard Pictograms Check the appropriate GHS hazard pictograms (e.g., Health Hazard, Exclamation Mark).[13]Provides an immediate visual warning of the primary hazards. (OSHA HazCom).
Accumulation Start Date The date the first waste was added to the container.[13]Critical for tracking accumulation time limits set by the EPA.[16]
Generator Information Principal Investigator's name, lab location (building/room), and contact number.[13]Ensures accountability and provides a point of contact for any issues.
Fill Level Do not fill liquid containers beyond 90% capacity.[18]Allows for vapor expansion, preventing container rupture.

Part 3: Spill Management

Accidental spills must be managed immediately and correctly. The response depends on the size and nature of the spill.[19]

3.1. Necessary Spill Kit Components

All laboratories handling this compound must have a readily accessible chemical spill kit containing, at a minimum:

ItemPurpose
Personal Protective Equipment (PPE) Nitrile gloves, chemical splash goggles, face shield, lab coat/apron.
Absorbent Material Vermiculite, sand, or commercial chemical absorbent pads/pillows.[20]
Scoop/Scraper Non-sparking tools for collecting solid waste.
Waste Bags/Container Heavy-duty plastic bags or a bucket for contaminated materials.
Hazardous Waste Labels For labeling the spill cleanup debris.
Sodium Bicarbonate For neutralizing any nearby acid spills (not for the acetamide itself).[20]

3.2. Incidental (Minor) Spill Cleanup Protocol

This procedure applies to small spills that laboratory personnel can safely manage.[21]

  • Alert & Isolate: Immediately alert others in the area.[21] Secure the location to prevent others from entering.

  • Don PPE: Put on appropriate PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat.[21]

  • Contain the Spill: If the compound is a solid, carefully sweep it up with a non-sparking scoop and place it in a labeled hazardous waste container.[14] Avoid creating dust. If it is a liquid, cover the spill with an inert absorbent material, starting from the outside and working inward.[19][20]

  • Collect Debris: Once absorbed, scoop the material into a heavy-duty plastic bag or waste container.[22]

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water. Place the cloth and any contaminated PPE into the waste bag.

  • Package and Label: Seal the waste bag/container and affix a hazardous waste label detailing the contents, including the spilled chemical and all cleanup materials.

  • Report and Restock: Inform your supervisor and EHS office of the incident.[22] Restock the spill kit immediately.

3.3. Major Spill Response

A major spill is any release that is highly toxic, poses a fire or explosion hazard, or is too large to be safely handled by lab personnel.[19]

  • EVACUATE: Immediately alert everyone and evacuate the area.[21]

  • CONFINE: If safe to do so, close the doors to the laboratory to confine the spill.[21]

  • REPORT: Call your institution's emergency number or 911.[21] Provide your name, location, the chemical spilled, and the estimated quantity.

  • ASSIST: Meet emergency responders and provide them with the SDS and any other relevant information.

Part 4: The Disposal Pathway

The journey of chemical waste is governed by strict federal and state regulations.

4.1. Waste Disposal Workflow

The following diagram illustrates the decision-making and operational flow for disposing of N-benzyl-2-(4-fluorophenyl)acetamide waste.

G cluster_0 At Point of Generation (SAA) cluster_1 Containerization & Labeling cluster_2 EHS & Final Disposal A Waste Generated (N-benzyl-2-(4-fluorophenyl)acetamide) B Characterize Waste Stream A->B C Solid Waste (Contaminated PPE, Powder) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Sharps Waste (Contaminated Glassware, Needles) B->E Sharps F Select Compatible Container (e.g., HDPE) C->F D->F E->F Puncture-proof container G Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Date & PI Info F->G H Store in designated SAA (Secondary Containment) G->H I Container Full or Accumulation Time Limit Reached? H->I I->H No J Submit Waste Pickup Request to EHS/EH&S I->J Yes K EHS Personnel Collects Waste J->K L Transport to Central Accumulation Area (CAA) K->L M Manifested for Transport by Licensed Disposal Vendor L->M

Caption: Waste Disposal Workflow from Generation to Final Disposition.

4.2. Arranging for Disposal

  • Monitor Accumulation: Keep track of the amount of waste and the accumulation start date.[16] Facilities have strict limits on how much waste can be stored and for how long.

  • Request Pickup: Once the container is full (or approaching the time limit), submit a chemical waste pickup request through your institution's EHS department.[13]

  • Documentation: Your EHS office will manage the regulatory paperwork, including the hazardous waste manifest, which tracks the waste from your lab to its final disposal site.[23]

Part 5: Regulatory Framework

All disposal activities are governed by law. Non-compliance can lead to severe penalties for both the institution and individual researchers.[12]

5.1. Key Regulations

  • EPA - Resource Conservation and Recovery Act (RCRA): The primary federal law governing the disposal of solid and hazardous waste.[12][13] RCRA establishes the "cradle-to-grave" management system for hazardous waste.[11]

  • OSHA - 29 CFR 1910.1450: The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard, also known as the Laboratory Standard.[1][2][17] This requires institutions to have a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal.

5.2. EPA Generator Status

Your laboratory's regulatory requirements depend on the total amount of hazardous waste generated per month.

Generator StatusHazardous Waste Generation RateKey Requirement
Large Quantity Generator (LQG) ≥ 1,000 kg/month Biennial reporting to EPA; waste removed within 90 days.[11]
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg/month Waste must be disposed of within 180 days.[11]
Very Small Quantity Generator (VSQG) ≤ 100 kg/month Less stringent requirements, but must still identify and properly dispose of hazardous waste.[11]

It is the responsibility of the institution to determine its generator status and comply with the corresponding regulations.[24][25]

By following this comprehensive guide, researchers can ensure that N-benzyl-2-(4-fluorophenyl)acetamide is managed responsibly from acquisition to final disposal, safeguarding themselves, their colleagues, and the environment.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. (n.d.). Duke University, Office of Clinical and Research Safety. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of South Carolina, Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University, Research Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago, Environmental Health and Safety. [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society (ACS). [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • Substance Information - N-(4-fluorophenyl)acetamide. (2023, June 9). European Chemicals Agency (ECHA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. [Link]

  • General Chemical Spill Procedures. (2021, October). The University of British Columbia. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York (CUNY). [Link]

  • Chemical Spill Procedures. (2024, March 29). University of North Carolina at Charlotte, Environmental Health and Safety. [Link]

  • Acetamide. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • N-(4-fluorophenyl)acetamide. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(4-fluorophenyl)acetamide
© Copyright 2026 BenchChem. All Rights Reserved.